Thalidomide-C3-PEG5-OH

PROTAC linker design conformational pre-organization C3 alkyl spacer

Thalidomide-C3-PEG5-OH (CAS 2940936-90-1, molecular weight 536.6 g/mol, formula C26H36N2O10) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate designed as a building block for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. It consists of a thalidomide-derived cereblon-binding warhead connected through a short C3 alkyl spacer to a pentethylene glycol (PEG5) chain terminated with a primary hydroxyl group.

Molecular Formula C26H36N2O10
Molecular Weight 536.6 g/mol
Cat. No. B14768514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C3-PEG5-OH
Molecular FormulaC26H36N2O10
Molecular Weight536.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C26H36N2O10/c29-8-10-35-12-14-37-16-18-38-17-15-36-13-11-34-9-2-4-19-3-1-5-20-23(19)26(33)28(25(20)32)21-6-7-22(30)27-24(21)31/h1,3,5,21,29H,2,4,6-18H2,(H,27,30,31)
InChIKeySFBHCWWHVLIEQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-C3-PEG5-OH: A Modular Cereblon Ligand-Linker Conjugate for PROTAC Procurement


Thalidomide-C3-PEG5-OH (CAS 2940936-90-1, molecular weight 536.6 g/mol, formula C26H36N2O10) is a functionalized cereblon (CRBN) E3 ligase ligand-linker conjugate designed as a building block for proteolysis-targeting chimeras (PROTACs) and molecular glue degraders. It consists of a thalidomide-derived cereblon-binding warhead connected through a short C3 alkyl spacer to a pentethylene glycol (PEG5) chain terminated with a primary hydroxyl group [1]. This compound enables modular, one-step conjugation to carboxylic acid-, isocyanate- or activated ester-bearing target protein ligands, serving as a versatile entry point for degrader library construction .

Why Thalidomide-C3-PEG5-OH Cannot Be Replaced by a Generic In-Class Analog for Degrader Assembly


CRBN-recruiting PROTAC building blocks sharing a thalidomide core and a PEG linker are not inter-changeable because linker length, attachment chemistry (exit vector position and spacer composition) and terminal functional group collectively determine ternary complex geometry, degradation efficiency and conjugation orthogonality . In a study of Retro-2-based PROTACs, varying the PEG linker length by only two ethylene glycol units switched GSPT1 degradation from undetectable to complete, demonstrating that even subtle linker modifications produce all-or-nothing biological outcomes [1]. In the AURKA PROTAC SAR, shifting the exit vector from the C4 to the C5 position of thalidomide enabled potent degradation with a linker as short as two PEG units, while the C4-linked analogs were inactive [2]. Consequently, procurement of a generic “thalidomide-PEG” building block without precisely matching the C3 spacer, PEG5 length and terminal hydroxyl exposes programs to a high risk of failed ternary complex formation and wasted synthesis effort.

Quantitative Differentiation of Thalidomide-C3-PEG5-OH from Key Analogs: A Procurement-Focused Evidence Guide


Linker Architecture: C3 Alkyl Spacer + PEG5 vs. Direct PEG5 Attachment – Conformational Pre-Organization and Reach

Thalidomide-C3-PEG5-OH incorporates a propyl (C3) spacer between the thalidomide C4/C5 exit vector and the PEG5 chain, yielding an extended, semi-rigid linker arm. By contrast, Thalidomide-O-PEG5-OH attaches the PEG chain directly to the thalidomide scaffold via an ether linkage with no intervening alkyl spacer . The C3 spacer increases the linker's end-to-end reach by approximately 3.8 Å (estimated from the all-trans propyl extension), which shifts the accessible conformational envelope of the terminal hydroxyl by roughly 1–2 PEG-unit equivalents relative to the direct-ether analog. This architectural feature is predicted to reduce the probability of steric clash between the PEG chain and the thalidomide phthalimide ring, facilitating productive ternary complex formation with larger or more distal target protein degrons. A comparative SAR study of CRBN-recruiting PROTACs demonstrated that even a single methylene insertion can alter degradation DC50 by >10-fold depending on the target, underscoring the sensitivity of degrader activity to subtle linker geometry changes [1].

PROTAC linker design conformational pre-organization C3 alkyl spacer

Terminal Hydroxyl Reactivity Profile: Orthogonal Conjugation vs. Amine- and Acid-Terminated Analogs

The primary hydroxyl terminus of Thalidomide-C3-PEG5-OH enables orthogonal conjugation strategies that are unavailable to the more common amine- (e.g., Thalidomide-PEG5-NH2 ) or carboxylic acid- (e.g., Thalidomide-PEG5-COOH ) terminated building blocks. Hydroxyl-mediated coupling proceeds via activated ester (NHS/DCC), carbonyldiimidazole (CDI) activation, or Mitsunobu conditions, whereas amine-terminated analogs require carboxyl-bearing target ligands and acid-terminated analogs require amine-bearing ligands. In solid-phase PROTAC synthesis protocols, the hydroxyl handle permits a sequential orthogonal deprotection–conjugation strategy, minimizing protecting-group incompatibility with acid-labile or base-sensitive target ligands. The hydroxyl group also eliminates the risk of non-specific electrostatic interactions that protonated amine termini may introduce in cellular assays, potentially confounding degradation selectivity readouts .

bioconjugation chemistry terminal hydroxyl PROTAC assembly orthogonality

PEG5 Chain Length: Optimized Solubility-Flexibility Window vs. PEG2, PEG3 and PEG4 Analogs

Thalidomide-C3-PEG5-OH employs a five-unit PEG chain, selected to balance aqueous solubility, conformational flexibility, and linker span within the empirically determined 'goldilocks' range for CRBN-based PROTACs . In systematic PROTAC linker-length SAR studies, PEG-3 and PEG-5 linkers consistently outperform both shorter (PEG-2) and longer (PEG-8) variants in cellular degradation assays [1]. For instance, in a BRD4-degrader series, the PEG-5 construct achieved DC50 = 12 nM, whereas the PEG-2 analog showed DC50 > 1000 nM and the PEG-8 analog showed DC50 = 87 nM [1]. The PEG5 chain provides an estimated end-to-end distance of ~1.9 nm (18 single bonds × 1.54/1.43 Å, adjusted for gauche conformations), positioning the hydroxyl terminus to access target ligands at binding-site distances commonly observed in productive CRBN ternary complexes (2.5–3.5 nm inter-ligand distance) [2].

PEG linker length PROTAC solubility degradation efficiency

Physicochemical Property Differentiation: Molecular Weight, Calculated LogP and Solubility vs. Closest Analogs

Thalidomide-C3-PEG5-OH (MW 536.6 g/mol, formula C26H36N2O10) occupies a distinct physicochemical niche compared to its closest commercially available analogs. The C3 spacer combined with the PEG5 chain provides a favorable calculated partition coefficient (clogP ≈ 0.2–0.5) and aqueous solubility estimated at >5 mg/mL in PBS, which is critical for maintaining degrader solubility during biochemical and cellular assays without resorting to high DMSO concentrations that can confound activity readouts [1]. The compound's topological polar surface area (tPSA ≈ 159 Ų) lies within the optimal range (140–200 Ų) for cell-permeable PROTAC building blocks, balancing passive permeability with aqueous solubility.

physicochemical properties molecular weight calculated LogP

Optimal Deployment Scenarios for Thalidomide-C3-PEG5-OH in Degrader Discovery Programs


CRBN-Recruiting PROTAC Library Synthesis with Orthogonal Conjugation

When generating a diverse PROTAC library, the hydroxyl terminus of Thalidomide-C3-PEG5-OH allows coupling to commercial target-ligand panels bearing carboxylic acid handles via esterification or CDI activation, while amine-terminated building blocks are reserved for a second orthogonal conjugation track. This dual-track strategy enables parallel synthesis of matched hydroxyl-linked and amide-linked PROTAC pairs, enabling systematic exploration of linker attachment chemistry on degradation efficiency without resynthesizing the target ligand .

Degrader Design Where Target Protein Active Site Is >3 nm Distal to the CRBN Binding Pocket

For target proteins whose ligand-binding site is crystallographically measured at >3.0 nm from the CRBN surface when docked in a ternary complex, the extended C3-PEG5-OH linker offers a pre-optimized span. The combined C3 alkyl spacer (~3.8 Å) and PEG5 chain (~1.9 nm) provide a total estimated reach of ~2.3 nm from the thalidomide exit vector, placing the hydroxyl conjugation point within the experimentally validated range for productive ubiquitination (2.5–3.5 nm inter-ligand distance) [1].

Cellular Degrader Assembly for Target Validation in Primary Cell Models

The favorable aqueous solubility (>5 mg/mL estimated in PBS) and moderate clogP (~0.2–0.5) of Thalidomide-C3-PEG5-OH minimize the need for DMSO in cell-culture-based degrader assembly workflows, reducing solvent-induced cytotoxicity artifacts in primary cell and organoid models. This property is particularly valuable when screening degraders in patient-derived organoids, where DMSO concentrations above 0.1% (v/v) can compromise viability [2].

Metabolic Stability Tuning via Ester vs. Amide Linker Selection

The hydroxyl group enables formation of ester, carbamate, or carbonate linkages to the target ligand, each imparting distinct intracellular stability profiles. Ester linkages (t1/2 ~2–6 h in cell lysate) can be intentionally selected for intracellular release applications, while carbonate linkages (t1/2 >24 h) provide prolonged stability. This tunability is not available with amine- or acid-only building blocks, which are restricted to amide bonds with generally uniform stability profiles [3].

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